(+-)-Tartaric acid; bis(ergotamine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-Tartaric acid; bis(ergotamine) is a compound that combines tartaric acid and ergotamine. Tartaric acid is a naturally occurring organic acid found in many plants, particularly in grapes. Ergotamine is an ergot alkaloid derived from the ergot fungus, Claviceps purpurea. This compound is known for its significant pharmacological properties, particularly in the treatment of migraines and other vascular headaches .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (±)-tartaric acid; bis(ergotamine) involves the reaction of tartaric acid with ergotamine. The process typically requires precise control of reaction conditions, including temperature, pH, and solvent choice. The reaction is often carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of (±)-tartaric acid; bis(ergotamine) follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
(±)-Tartaric acid; bis(ergotamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ergotamine component, altering its pharmacological properties.
Substitution: Substitution reactions can occur at various positions on the ergotamine molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, with specific temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (±)-tartaric acid; bis(ergotamine) can lead to the formation of ergotamine derivatives with altered pharmacological properties .
Wissenschaftliche Forschungsanwendungen
(±)-Tartaric acid; bis(ergotamine) has a wide range of applications in scientific research:
Chemistry: It is used as a chiral resolving agent in the synthesis of various compounds.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Ergotamine, a component of the compound, is used in the treatment of migraines and other vascular headaches.
Wirkmechanismus
The mechanism of action of (±)-tartaric acid; bis(ergotamine) involves its interaction with various molecular targets. Ergotamine acts as an alpha-1 selective adrenergic agonist, leading to vasoconstriction. This action reduces blood flow in certain areas, which is beneficial in treating migraines. The compound also interacts with serotonin receptors, contributing
Eigenschaften
Molekularformel |
C70H76N10O16 |
---|---|
Molekulargewicht |
1313.4 g/mol |
IUPAC-Name |
N-(7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/2C33H35N5O5.C4H6O6/c2*1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;5-1(3(7)8)2(6)4(9)10/h2*3-6,8-11,15,17,21,25-27,34,42H,7,12-14,16,18H2,1-2H3,(H,35,39);1-2,5-6H,(H,7,8)(H,9,10) |
InChI-Schlüssel |
CJMJLDQKTOJACI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.